6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1092352-66-3) is a specialized, N-protected bicyclic building block primarily procured for the synthesis of conformationally restricted pharmaceutical agents, including Hsp90, BACE1, and PARP1/ATR dual inhibitors [1]. The compound features a pyrrolo[3,4-d]pyrimidine core that acts as a rigid bioisostere for purines and quinazolines, offering distinct hydrogen-bonding vectors and improved target affinity in tight binding pockets [2]. The presence of the N-benzyl group at the 6-position provides essential orthogonal protection, allowing aggressive electrophilic activation of the C4-ketone without compromising the secondary amine of the pyrroline ring [3]. This structural profile makes it a critical precursor for late-stage diversification in medicinal chemistry workflows.
Substituting this specific N-benzyl derivative with an unprotected pyrrolo[3,4-d]pyrimidin-4-one or an N-Boc-protected analog leads to catastrophic synthesis failures during downstream pyrimidine activation [1]. The standard industrial conversion of the C4-ketone to a reactive C4-chloride requires phosphorus oxychloride (POCl3) at elevated temperatures (typically >100 °C), generating strongly acidic HCl byproducts [2]. Under these harsh conditions, the acid-labile N-Boc group undergoes premature cleavage, resulting in uncontrolled polymerization, non-selective chlorination at the pyrroline nitrogen, and near-total loss of the desired intermediate. In contrast, the robust N-benzyl group remains completely stable during POCl3 activation, ensuring high yields of the C4-chloro intermediate and enabling subsequent selective SNAr substitutions before final, controlled deprotection via palladium-catalyzed hydrogenolysis.
The synthesis of 4-substituted pyrrolo[3,4-d]pyrimidines requires activation of the C4-ketone to a C4-chloride using POCl3. The N-benzyl protected compound (CAS 1092352-66-3) exhibits excellent stability under these harsh, acidic conditions, routinely yielding >80% of the desired 4-chloro intermediate[1]. In head-to-head class-level comparisons, N-Boc protected analogs fail under identical POCl3 reflux conditions, yielding <20% of the target due to rapid acid-mediated deprotection and subsequent degradation [2]. The benzyl group's robustness prevents the formation of unwanted phosphoramidic dichlorides at the pyrroline nitrogen.
| Evidence Dimension | Yield of 4-chloro intermediate post-POCl3 treatment |
| Target Compound Data | >80% yield (N-benzyl stable) |
| Comparator Or Baseline | N-Boc protected analog (<20% yield, rapid degradation) |
| Quantified Difference | >4-fold increase in intermediate yield |
| Conditions | POCl3 reflux, >100 °C |
Procurement of the N-benzyl derivative is mandatory for scalable, high-yielding C4-functionalization workflows where acid-labile protecting groups would be destroyed.
When exploring structure-activity relationships (SAR) for kinase and chaperone inhibitors, the ring size of the fused heterocycle dramatically impacts binding. Studies on Hsp90 inhibitors demonstrated that converting a 6-membered tetrahydropyrido[4,3-d]pyrimidine core to the 5-membered 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (derived from CAS 1092352-66-3) alters the dihedral angles and exit vectors of the substituents[1]. For specific tight-binding pockets, this conformational restriction can significantly improve or modulate binding affinity compared to the more flexible 6-membered homolog, making it a critical scaffold for optimizing biochemical potency [2].
| Evidence Dimension | Scaffold rigidity and target binding modulation |
| Target Compound Data | 5-membered pyrrolo[3,4-d]pyrimidine core (highly restricted conformation) |
| Comparator Or Baseline | 6-membered tetrahydropyrido[4,3-d]pyrimidine core (flexible conformation) |
| Quantified Difference | Distinct exit vector geometry leading to differential IC50 profiles in SAR studies |
| Conditions | in vitro biochemical assays (e.g., Hsp90 or BACE1 inhibition) |
Buyers developing targeted inhibitors must procure this specific 5-membered bicyclic core to access tighter conformational space that 6-membered homologs cannot occupy.
Following successful substitution at the C4 position with diverse amines or anilines, the N-benzyl group of CAS 1092352-66-3 can be cleanly and quantitatively removed. Standard deprotection utilizes Pd(OH)2 or Pd/C under a hydrogen atmosphere, or 1-chloroethyl chloroformate (ACE-Cl), routinely achieving >90% yields of the free secondary amine [1]. This orthogonal deprotection strategy is vastly superior to attempting to selectively functionalize an unprotected pyrrolo-pyrimidinone baseline, which results in intractable mixtures of N-alkylated and O-alkylated products [2]. The clean removal of the benzyl group enables subsequent modular coupling with various carboxylic acids or sulfonyl chlorides.
| Evidence Dimension | Yield of selectively C4-functionalized free amine |
| Target Compound Data | >90% yield via orthogonal N-benzyl deprotection |
| Comparator Or Baseline | Unprotected pyrrolo-pyrimidinone baseline (intractable mixtures, <30% selective yield) |
| Quantified Difference | >3-fold improvement in late-stage intermediate purity and yield |
| Conditions | Pd/C or Pd(OH)2 catalyzed hydrogenolysis post-SNAr |
Ensures that medicinal chemists can reliably generate diverse combinatorial libraries by functionalizing the pyrroline nitrogen at the very last step of the synthesis.
CAS 1092352-66-3 is the optimal starting material for synthesizing Hsp90 inhibitors, PARP1/ATR dual inhibitors, and other targeted oncology agents. Its 5-membered pyrrolo ring provides a rigid scaffold that locks substituents into specific vectors, improving binding affinity in tight enzymatic pockets compared to more flexible 6-membered analogs[1].
Because the N-benzyl group survives harsh C4-activation (POCl3) and subsequent SNAr reactions, this compound is perfectly suited for generating large libraries of drug candidates. Once the pyrimidine ring is fully elaborated, the benzyl group is cleanly removed via hydrogenolysis, freeing the pyrroline nitrogen for diverse late-stage acylations, alkylations, or sulfonations [2].
The pyrrolo[3,4-d]pyrimidine core derived from this building block has been successfully utilized in the design of BACE1 inhibitors for Alzheimer's disease. The compact, rigid nature of the bicyclic system contributes to favorable physicochemical properties, aiding in the optimization of brain-to-plasma ratios and overall CNS exposure [3].